molecular formula C10H12FNO4 B2725814 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene CAS No. 1233953-01-9

2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene

Cat. No.: B2725814
CAS No.: 1233953-01-9
M. Wt: 229.207
InChI Key: DBZHDXKZGUATPM-UHFFFAOYSA-N
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Description

2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene is a useful research compound. Its molecular formula is C10H12FNO4 and its molecular weight is 229.207. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-1-(3-methoxypropoxy)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO4/c1-15-5-2-6-16-10-4-3-8(12(13)14)7-9(10)11/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZHDXKZGUATPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=C(C=C(C=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the starting materials and synthetic strategy for the preparation of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene, a key intermediate in the synthesis of various pharmaceutical compounds. The described methodology is grounded in established chemical principles and supported by practical insights to ensure reproducibility and safety in a laboratory setting.

Introduction

2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene is a valuable building block in medicinal chemistry. Its structure, featuring an activated fluoro group ortho to a nitro substituent, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of diverse functionalities, enabling the construction of complex molecular architectures. The methoxypropoxy side chain can influence the pharmacokinetic properties of the final active pharmaceutical ingredients, such as solubility and metabolic stability.

The synthesis of this target molecule is primarily achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] This approach involves the reaction of an alkoxide with a suitable organohalide.

Core Synthetic Strategy: Williamson Ether Synthesis

The most direct and efficient route to 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene involves the reaction of 2,4-difluoronitrobenzene with 3-methoxypropan-1-ol in the presence of a strong base. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the alkoxide generated from 3-methoxypropan-1-ol displaces one of the fluorine atoms on the aromatic ring.

The overall reaction is depicted below:

Williamson Ether Synthesis DFNB 2,4-Difluoronitrobenzene Reaction + DFNB->Reaction MPO 3-Methoxypropan-1-ol MPO->Reaction Base Base (e.g., NaH) Base->Reaction Product 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene Byproduct NaF + H2 Reaction->Product Reaction->Byproduct

Figure 1: Overall reaction scheme for the synthesis of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene.

Part 1: Detailed Analysis of Starting Materials

The success of the synthesis is critically dependent on the quality and handling of the starting materials. This section provides a detailed analysis of each reactant.

2,4-Difluoronitrobenzene

2,4-Difluoronitrobenzene serves as the electrophilic aromatic core of the reaction. The two fluorine atoms are activated towards nucleophilic attack by the strong electron-withdrawing effect of the nitro group located para to one fluorine and ortho to the other.

Table 1: Properties of 2,4-Difluoronitrobenzene

PropertyValueReference(s)
CAS Number 446-35-5
Molecular Formula C₆H₃F₂NO₂[3]
Molecular Weight 159.09 g/mol [3]
Appearance Clear yellow liquid[3]
Boiling Point 203-204 °C[3][4]
Melting Point 9-10 °C[3][4]
Density 1.451 g/cm³[3]

Causality of Choice: The high electrophilicity of the carbon atoms attached to the fluorine atoms, induced by the nitro group, makes 2,4-difluoronitrobenzene an ideal substrate for SNAr reactions. The fluorine atom at the 1-position is generally more susceptible to substitution due to the combined ortho and para directing effects of the nitro group.

Safety and Handling: 2,4-Difluoronitrobenzene is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled.[5][6] It causes serious eye and skin irritation and may cause respiratory irritation.[4][5][6] Therefore, it is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[5][6] It should be stored in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[5][6] Incompatible materials include strong oxidizing agents and strong bases.[5]

3-Methoxypropan-1-ol

3-Methoxypropan-1-ol acts as the nucleophile in this synthesis after being deprotonated by a strong base. It is a colorless liquid with a mild, sweet odor.[7]

Table 2: Properties of 3-Methoxypropan-1-ol

PropertyValueReference(s)
CAS Number 1589-49-7[7][8]
Molecular Formula C₄H₁₀O₂[7][8]
Molecular Weight 90.12 g/mol [7][9]
Appearance Colorless liquid[7]
Boiling Point 122-124 °C[8]
Density 0.92 g/mL[8]

Causality of Choice: The primary alcohol functionality of 3-methoxypropan-1-ol allows for the straightforward formation of the corresponding alkoxide in the presence of a strong base. This alkoxide is a potent nucleophile capable of attacking the electron-deficient aromatic ring of 2,4-difluoronitrobenzene. The methoxy group is relatively inert under these reaction conditions.

Synthesis of 3-Methoxypropan-1-ol: While commercially available, 3-methoxypropan-1-ol can be synthesized by the alkylation of 1,3-propanediol with methyl chloride in the presence of a base.[10] Another reported method involves the reaction of methanol with allyl alcohol.[9][11]

The Base: Sodium Hydride

A strong, non-nucleophilic base is required to deprotonate 3-methoxypropan-1-ol to form the reactive alkoxide. Sodium hydride (NaH) is an excellent choice for this purpose.

Table 3: Properties of Sodium Hydride (60% dispersion in mineral oil)

PropertyValueReference(s)
CAS Number 7646-69-7[12]
Molecular Formula NaH[12]
Appearance Light grey powder[12]
Reactivity Reacts violently with water to produce flammable hydrogen gas[12][13][14]

Causality of Choice: Sodium hydride is a powerful base that irreversibly deprotonates the alcohol, driving the equilibrium towards the formation of the alkoxide.[15][16] The byproduct of this deprotonation is hydrogen gas, which simply evolves from the reaction mixture and does not interfere with the subsequent etherification.[16] It is commonly supplied as a 60% dispersion in mineral oil, which makes it safer and easier to handle than the pure solid.[12][17]

Safety and Handling: Sodium hydride is a water-reactive and potentially pyrophoric solid.[12][18] It must be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and oxygen.[12][14] All glassware must be thoroughly dried before use. Reactions involving sodium hydride should be conducted in a fume hood, and appropriate PPE, including a flame-retardant lab coat, nitrile or neoprene gloves, and safety goggles, must be worn at all times.[12] A Class D fire extinguisher or dry sand should be readily available for emergencies.[13][18] The mineral oil can be rinsed off with a hydrocarbon solvent like hexane if necessary.[12]

Part 2: Experimental Protocol

This section outlines a detailed, step-by-step methodology for the synthesis of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene.

Materials and Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Inert gas (nitrogen or argon) supply

  • Ice bath

  • Heating mantle

  • Standard laboratory glassware for workup and purification

  • 2,4-Difluoronitrobenzene

  • 3-Methoxypropan-1-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Hexane (for washing NaH)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Step-by-Step Procedure

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add NaH to a dry flask under inert atmosphere. B 2. Wash NaH with anhydrous hexane. A->B C 3. Add anhydrous DMF. B->C D 4. Cool the suspension to 0 °C. C->D E 5. Slowly add 3-methoxypropan-1-ol. D->E F 6. Stir at room temperature until H₂ evolution ceases. E->F G 7. Add 2,4-difluoronitrobenzene dropwise. F->G H 8. Heat the reaction mixture. G->H I 9. Cool the reaction and quench with saturated NH₄Cl. H->I J 10. Extract with ethyl acetate. I->J K 11. Wash the organic layer with water and brine. J->K L 12. Dry over anhydrous MgSO₄ or Na₂SO₄. K->L M 13. Concentrate under reduced pressure. L->M N 14. Purify by column chromatography. M->N

Figure 2: Step-by-step experimental workflow for the synthesis.

  • Preparation of the Alkoxide:

    • To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a positive pressure of nitrogen or argon, add sodium hydride (1.1 equivalents).

    • Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, carefully decanting the hexane washings.

    • Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a suspension.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add 3-methoxypropan-1-ol (1.0 equivalent) dropwise via the dropping funnel. Vigorous hydrogen gas evolution will be observed.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas has ceased, indicating the complete formation of the sodium 3-methoxypropoxide.

  • Nucleophilic Aromatic Substitution:

    • To the freshly prepared alkoxide solution, add 2,4-difluoronitrobenzene (1.0 equivalent) dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene.

Part 3: Mechanistic Insights

The synthesis proceeds through a classic SNAr mechanism, which is a two-step process.

SNAr_Mechanism A Step 1: Nucleophilic Attack B Step 2: Elimination A->B Reactants 2,4-Difluoronitrobenzene + Sodium 3-methoxypropoxide Meisenheimer Meisenheimer Complex (stabilized by the nitro group) Reactants->Meisenheimer Slow, rate-determining step Leaving_Group Fluoride ion Meisenheimer->Leaving_Group Loss of leaving group Product 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene Meisenheimer->Product Fast

Figure 3: Simplified representation of the SNAr mechanism.

  • Nucleophilic Attack: The strongly nucleophilic 3-methoxypropoxide ion attacks the electron-deficient carbon atom at the 1-position of the 2,4-difluoronitrobenzene ring. This is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized onto the electronegative oxygen atoms of the nitro group, which provides significant stabilization.

  • Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context. This yields the final product, 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene.

The selectivity for substitution at the 1-position over the 3-position is due to the greater activation provided by the para-nitro group compared to the meta-nitro group.

This comprehensive guide provides the essential information for researchers and scientists to successfully and safely synthesize 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene. By understanding the properties of the starting materials, adhering to the detailed experimental protocol, and appreciating the underlying reaction mechanism, a high yield of the desired product can be reliably obtained.

References

  • Helv. Chim. Acta. (n.d.). 3-Methoxy-1-propanol: A Versatile Solvent with Multiple Applications.
  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

  • West Liberty University. (2009). Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99%.
  • Alkali Metals. (n.d.). MSDS for SODIUM HYDRIDE.
  • New Jersey Department of Health. (n.d.). Hazard Summary: SODIUM HYDRIDE. Retrieved from [Link]

  • ACS Publications. (2009). Manufacture, Handling, and Uses of Sodium Hydride. Ind. Eng. Chem. Retrieved from [Link]

  • UCT Science. (n.d.). SOP: ORDERING & STORAGE OF HYDRIDES. Retrieved from a university science department safety document.
  • Google Patents. (n.d.). CA2268226A1 - Process for preparing 3-methoxy-1-propanol.
  • Chemsrc. (2025). 3-Methoxy-1-propanol | CAS#:1589-49-7. Retrieved from [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

Sources

2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Intermediate for Medicinal Chemistry Scaffolds

Executive Summary & Chemical Identity[1][2][3][4]

2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene (CAS: 1233953-01-9) is a specialized aromatic ether used primarily as a regiochemically defined building block in the synthesis of pharmaceutical agents, particularly kinase inhibitors. Its structural utility lies in the 3-methoxypropoxy tail—a motif commonly employed to enhance aqueous solubility and solvent-accessible surface area interactions in ATP-binding pockets—combined with a fluorine atom that modulates metabolic stability and pKa.

This guide details the physicochemical properties, synthetic architecture, and critical quality attributes (CQAs) required for the utilization of this compound in drug development workflows.

Physicochemical Profile[3][5][6][7][8]
PropertySpecification
CAS Number 1233953-01-9
IUPAC Name 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene
Molecular Formula C₁₀H₁₂FNO₄
Molecular Weight 229.21 g/mol
Exact Mass 229.0750
Physical State Pale yellow to off-white solid (typically)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
SMILES COCCCOC1=C(F)C=C(C=C1)[O-]

Synthetic Architecture & Causality

The synthesis of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene is not merely a combination of reagents but a controlled orchestration of nucleophilic substitution designed to preserve the regiochemistry of the fluorine atom.

Retrosynthetic Logic

The most robust route utilizes a Williamson Ether Synthesis . Attempting to introduce the fluorine or nitro groups after ether formation is ill-advised due to the directing effects of the alkoxy group (ortho/para director), which would lead to isomeric mixtures. Therefore, the core aromatic substitution pattern is established prior to alkylation.

Protocol: Alkylation of 2-Fluoro-4-nitrophenol

Reaction Scheme:



Step-by-Step Methodology:

  • Activation (Deprotonation):

    • Charge: Dissolve 2-Fluoro-4-nitrophenol (1.0 eq) in anhydrous DMF (5-10 volumes).

    • Base Addition: Add Potassium Carbonate (

      
      , 1.5 eq).
      
    • Causality:

      
       is chosen over stronger bases (like NaH) to prevent potential nucleophilic attack on the aromatic ring or side reactions with the nitro group. The phenoxide ion is generated in situ.
      
    • Aging: Stir at ambient temperature for 30 minutes to ensure complete deprotonation.

  • Nucleophilic Attack:

    • Reagent Addition: Add 1-Bromo-3-methoxypropane (1.1 eq) dropwise.

    • Thermal Drive: Heat the reaction mixture to 60–80°C.

    • Mechanistic Insight: This is an

      
       reaction. The phenoxide oxygen attacks the primary carbon of the alkyl bromide. DMF is essential as a polar aprotic solvent to solvate the cation (
      
      
      
      ), leaving the phenoxide anion "naked" and highly reactive.
  • Work-up & Isolation:

    • Quench: Pour the mixture into ice-cold water. The product typically precipitates due to the lipophilic nature of the nitro-benzene core.

    • Extraction: If precipitation is oily, extract with Ethyl Acetate (

      
      ).
      
    • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (Hexane:EtOAc).

Visualization: Synthetic Pathway[8]

SynthesisPath Start 2-Fluoro-4-nitrophenol (Starting Material) Intermediate Transition State (SN2 Attack) Start->Intermediate K2CO3, DMF Deprotonation Reagent 1-Bromo-3-methoxypropane (Alkylating Agent) Reagent->Intermediate Product 2-Fluoro-1-(3-methoxypropoxy)- 4-nitrobenzene Intermediate->Product 60-80°C Cyclization Avoidance Byproduct KBr + CO2 Intermediate->Byproduct

Figure 1: Williamson Ether Synthesis pathway prioritizing regiochemical retention.

Critical Quality Attributes (CQAs) & Validation

To ensure the material is suitable for downstream pharmaceutical use (e.g., reduction to the aniline), specific analytical markers must be verified. This constitutes a Self-Validating System .

NMR Spectroscopy Validation

The structure is confirmed by the presence of the propyl chain triplets and the specific aromatic substitution pattern.

  • ¹H NMR (DMSO-d₆) Diagnostic Peaks:

    • 
       ~4.2 ppm (t, 2H): 
      
      
      
      (Triplet confirms attachment to oxygen).
    • 
       ~3.5 ppm (t, 2H): 
      
      
      
      (Distal methylene).
    • 
       ~3.3 ppm (s, 3H): 
      
      
      
      (Terminal methoxy singlet).
    • 
       ~2.0 ppm (m, 2H): 
      
      
      
      (Central methylene multiplet).
    • Aromatic Region: Look for 1,2,4-substitution pattern (coupling constants will reveal meta-coupling between H3 and H5, and ortho-coupling between H5 and H6).

Purity Logic Flow

The following logic gate determines if the batch is releasable for the next step (Nitro Reduction).

QC_Logic Sample Crude Product TLC TLC Check (Hex:EtOAc 3:1) Sample->TLC Decision1 Single Spot? TLC->Decision1 NMR 1H NMR Analysis Decision1->NMR Yes Reprocess Recrystallize Decision1->Reprocess No (SM visible) Decision2 Triplet at 4.2ppm? NMR->Decision2 Release RELEASE BATCH (Proceed to Reduction) Decision2->Release Yes Decision2->Reprocess No Reprocess->Sample

Figure 2: Quality Control Decision Tree for intermediate validation.

Downstream Applications: The "Warhead" Precursor

The primary utility of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene is its conversion into the corresponding aniline , which serves as a nucleophile for coupling with kinase scaffolds (e.g., quinazolines or pyrimidines).

Reaction: Nitro Reduction


  • Target Molecule: 2-Fluoro-4-(3-methoxypropoxy)aniline.

  • Strategic Note: The fluorine atom at the ortho position to the alkoxy group (and meta to the amine) reduces the electron density of the aniline slightly, modulating the nucleophilicity during amide coupling reactions. This is a critical tuning parameter in SAR (Structure-Activity Relationship) studies for optimizing drug potency and selectivity [1].

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary: Nitrobenzene Derivatives. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Contextual grounding for Williamson Ether Synthesis).

Methodological & Application

The Strategic Application of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene in the Synthesis of Novel RORγt Inverse Agonists for Autoimmune Disease Therapy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic deployment of highly functionalized building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, fluorinated aromatic compounds have garnered significant attention for their ability to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth exploration of the application of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene , a key intermediate in the synthesis of a promising class of Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) inverse agonists, which are at the forefront of research for treating a range of autoimmune diseases.

Introduction: The Significance of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene as a Medicinal Chemistry Building Block

2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene (CAS No. 1233953-01-9) is a versatile aromatic compound that serves as a crucial starting material in multi-step organic synthesis. Its utility in medicinal chemistry is primarily dictated by two key structural features:

  • An Activated Aromatic Ring: The presence of a strongly electron-withdrawing nitro group (-NO₂) at the para-position to a fluorine atom significantly activates the benzene ring for nucleophilic aromatic substitution (SNAr) reactions. This is a cornerstone of its reactivity, allowing for the precise and controlled introduction of various nucleophiles.

  • A Modulating Side Chain: The 1-(3-methoxypropoxy) group provides a handle to influence the solubility, lipophilicity, and metabolic stability of the final drug molecule. This ether linkage is generally more stable to metabolic degradation compared to simpler alkyl or methoxy groups.

The fluorine atom itself is an excellent leaving group in SNAr reactions, and its incorporation into drug candidates can enhance binding affinity to target proteins and improve metabolic stability by blocking potential sites of oxidation.

Core Application: Synthesis of RORγt Inverse Agonists

A critical application of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene is in the synthesis of potent and selective inverse agonists of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt). RORγt is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cell differentiation.[1][2] Th17 cells are key players in the inflammatory cascade and are implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1] By inhibiting the transcriptional activity of RORγt, these inverse agonists can suppress the production of pro-inflammatory cytokines like Interleukin-17 (IL-17), thereby mitigating the autoimmune response.[2][3]

The RORγt Signaling Pathway and Therapeutic Intervention

The RORγt signaling pathway is a critical axis in the adaptive immune system. Upon activation, RORγt promotes the transcription of genes encoding for pro-inflammatory cytokines, most notably IL-17A and IL-17F. These cytokines then act on various cell types to drive inflammation and tissue damage. RORγt inverse agonists function by binding to the ligand-binding domain of the receptor, inducing a conformational change that prevents the recruitment of co-activators necessary for gene transcription. This effectively "turns off" the pro-inflammatory signaling cascade.

RORgt_Pathway cluster_Th17 Th17 Cell cluster_Target Target Cells (e.g., Epithelial Cells) cluster_Intervention Therapeutic Intervention RORgt RORγt IL17_Gene IL-17 Gene Transcription RORgt->IL17_Gene Activates IL17 IL-17 Cytokine (e.g., IL-17A, IL-17F) IL17_Gene->IL17 Leads to Production TargetCell Target Cells IL17->TargetCell Binds to Receptor Inflammation Inflammation & Tissue Damage TargetCell->Inflammation Drives InverseAgonist RORγt Inverse Agonist (Derived from 2-Fluoro-1-(3-methoxypropoxy) -4-nitrobenzene) InverseAgonist->RORgt Inhibits

Caption: RORγt signaling pathway and the mechanism of action of inverse agonists.

Experimental Protocols

The following protocols provide a detailed methodology for the key transformations involving 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene in the synthesis of RORγt inverse agonists.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Aminothiazole Derivative

This protocol describes the crucial SNAr reaction where the fluorine atom of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene is displaced by a primary amine, a common step in the synthesis of various kinase inhibitors and other bioactive molecules. The example provided is based on the synthesis of an intermediate for RORγt inverse agonists.

SNAr_Workflow Start Start Combine Combine Reactants: - 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene (1.0 eq) - Aminothiazole derivative (1.1 eq) - Base (e.g., DIPEA, 2.0 eq) - Solvent (e.g., DMSO) Start->Combine Heat Heat Reaction Mixture (e.g., 100-120 °C) Combine->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Workup Aqueous Workup: - Cool to RT - Dilute with Water - Extract with Organic Solvent (e.g., Ethyl Acetate) Monitor->Workup Reaction Complete Purify Purification: - Wash organic layer - Dry (Na2SO4) - Concentrate - Column Chromatography Workup->Purify Characterize Characterize Product (NMR, HRMS) Purify->Characterize End End Characterize->End

Caption: General workflow for the SNAr reaction.

Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene (1.0 eq), the desired aminothiazole derivative (1.1 eq), and a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture. The base acts as a scavenger for the hydrofluoric acid (HF) generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture with stirring to a temperature between 100 °C and 120 °C. The optimal temperature may vary depending on the specific amine used.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene) is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Reduction of the Nitro Group

The nitro group, having served its purpose as an activating group for the SNAr reaction, is typically reduced to an aniline in a subsequent step. This aniline is a versatile functional group that can be further elaborated, for instance, by forming amides or participating in cross-coupling reactions.

Methodology:

  • Reaction Setup: Dissolve the nitro-containing product from Protocol 1 (1.0 eq) in a suitable solvent such as ethanol, ethyl acetate, or methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The reaction is stirred vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, more polar spot (the aniline) indicates the reaction is proceeding.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake is washed with the reaction solvent.

  • Purification: The filtrate is concentrated under reduced pressure to yield the crude aniline product, which can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography.

Data Presentation

The following table summarizes representative reaction conditions and outcomes for the key synthetic step involving 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene.

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene2-amino-4-methylthiazoleDIPEADMSO11016~70-80[4]
2-Fluoro-4-methoxy-1-nitrobenzeneVarious aminesK₂CO₃DMF80-1004-1265-95[1]

Note: The data for the second entry is for a closely related analog and is provided for comparative purposes.

Conclusion and Future Perspectives

2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene has proven to be a valuable and strategically designed building block in medicinal chemistry. Its application in the synthesis of RORγt inverse agonists highlights the importance of such fluorinated intermediates in developing targeted therapies for autoimmune diseases. The synthetic protocols detailed herein provide a robust framework for researchers to utilize this compound in their drug discovery programs. As our understanding of the role of RORγt in various pathologies continues to expand, the demand for innovative and efficient synthetic routes to its modulators will undoubtedly grow, further cementing the importance of building blocks like 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene.

References

  • RCSB PDB. (n.d.). Retinoic acid receptor-related orphan receptor gamma. Retrieved from [Link]

  • PubMed. (2017). RORγ antagonists and inverse agonists: a patent review. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). From RORγt Agonist to Two Types of RORγt Inverse Agonists. Retrieved from [Link]

  • PubMed. (2019). Design, Synthesis, and Biological Evaluation of Retinoic Acid-Related Orphan Receptor γt (RORγt) Agonist Structure-Based Functionality Switching Approach from In House RORγt Inverse Agonist to RORγt Agonist. Retrieved from [Link]

  • Novartis Institutes for BioMedical Research. (n.d.). RORγt inverse agonist. Retrieved from [Link]

  • Frontiers in Immunology. (2020). Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases. Retrieved from [Link]

  • PubMed. (2016). Post-translational regulation of RORγt-A therapeutic target for the modulation of interleukin-17-mediated responses in autoimmune diseases. Retrieved from [Link]

  • ResearchGate. (2021). Distinct RORγt-dependent Th17 immune responses are required for autoimmune pathogenesis and protection against bacterial infection. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Regulation of RORγt in Inflammatory Lymphoid Cell Differentiation. Retrieved from [Link]

  • Huh Laboratory, Harvard University. (n.d.). Dissecting the Roles of RORγt in Human Th17 Cells. Retrieved from [Link]

  • ResearchGate. (2021). RORγt: A Drug Target in Organ Transplantation — Identification of Novel Modulators of RORγt by Rational Drug Design and Molecular Docking. Retrieved from [Link]

  • bioRxiv. (2021). Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. Retrieved from [Link]

  • Google Patents. (2019). WO2019063748A1 - Ror-gamma inhibitors.

Sources

Application Notes & Protocols: Strategic Reaction Mechanisms of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Synthetic Building Block

2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene is a key intermediate in modern organic synthesis, particularly valued in drug discovery and materials science.[1] Its chemical architecture is primed for strategic functionalization, featuring three key components that dictate its reactivity:

  • An Activated Aromatic Ring: The potent electron-withdrawing nitro group (-NO₂) significantly acidifies the ring's C-H bonds and, more importantly, activates it towards nucleophilic attack.

  • A Fluorine Leaving Group: Positioned ortho to the nitro group, the fluorine atom serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This activation is critical for the molecule's utility.

  • A Methoxypropoxy Side-Chain: This ether linkage offers a handle for modulating physical properties like solubility and can play a role in the final molecule's conformational profile or biological interactions.

This guide provides an in-depth exploration of the primary reaction mechanisms involving this compound, offering both the theoretical underpinnings and field-proven laboratory protocols for its successful application.

The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction pathway for 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene is the Nucleophilic Aromatic Substitution (SNAr). This is not a concerted process like an SN2 reaction but a two-step addition-elimination mechanism.[2][3]

The SNAr Mechanism: A Stepwise Perspective

The SNAr reaction proceeds via the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3]

  • Nucleophilic Attack (Addition): A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bonded to the fluorine. This is the rate-determining step.[4] The aromaticity of the ring is temporarily broken, forming a tetrahedral, negatively charged intermediate (the Meisenheimer complex).

  • Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho nitro group. This resonance stabilization is the primary reason the reaction is feasible.[2][4]

  • Leaving Group Expulsion (Elimination): The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group, yielding the final substituted product.

The presence of a strong electron-withdrawing group, like the nitro group, is essential to stabilize the negatively charged intermediate.[3][5]

Visualization of the SNAr Mechanism

Caption: The two-step addition-elimination SNAr mechanism.

Experimental Protocols for SNAr Reactions

The choice of solvent and base is critical for successful SNAr reactions. Polar aprotic solvents like DMF and DMSO are preferred as they solvate the cation of the base but not the nucleophile, enhancing its reactivity.[6]

Table 1: Typical SNAr Reaction Parameters

Nucleophile TypeBaseSolventTemperature (°C)Typical Time (h)
Amines (R-NH₂)K₂CO₃, Et₃NDMF, DMSO25 - 1002 - 12
Alcohols (R-OH)NaH, t-BuOKTHF, DMF0 to 801 - 6
Thiols (R-SH)NaH, K₂CO₃THF, DMF0 to 251 - 4

Protocol 2.3.1: SNAr with an Amine Nucleophile

  • Objective: To substitute the fluorine atom with a primary or secondary amine.

  • Causality: An external base like potassium carbonate is sufficient to deprotonate the amine upon complex formation or facilitate the reaction. The reaction often proceeds smoothly at room temperature or with gentle heating.[2]

  • Procedure:

    • Dissolve 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene (1.0 eq) in DMF or DMSO.

    • Add the desired amine nucleophile (1.1 - 1.5 eq) to the solution.

    • Add a suitable base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).

    • Stir the mixture at room temperature or heat to 50-100 °C, monitoring progress by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2.3.2: SNAr with an Alcohol or Phenol Nucleophile (Williamson-type Ether Synthesis)

  • Objective: To form an aryl ether by reacting with an alcohol or phenol.

  • Causality: Alcohols are weaker nucleophiles than amines and require a strong base (like NaH) to be deprotonated to the more potent alkoxide/phenoxide nucleophile in situ before the substitution reaction.[2]

  • Procedure:

    • In a flame-dried, inert-atmosphere (N₂ or Ar) flask, dissolve the alcohol or phenol (1.2 eq) in anhydrous THF or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

    • Add a solution of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene (1.0 eq) in the same anhydrous solvent.

    • Heat the reaction to 60-80 °C and monitor by TLC.

    • After completion, cool to room temperature and carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl.

    • Perform an aqueous workup and extraction as described in Protocol 2.3.1.

Transformation of the Nitro Group: Gateway to Further Functionalization

The reduction of the aromatic nitro group to an aniline is a fundamental and powerful transformation in organic synthesis.[7][8] This opens up a vast landscape of subsequent chemical reactions, including amide coupling, diazotization, and the formation of heterocyclic systems. Careful selection of the reduction method is necessary to ensure high chemoselectivity, preserving the fluorine atom and other functional groups if desired.[7]

Common Methods for Nitro Group Reduction

Several reliable methods exist for this transformation, each with its own advantages.

  • Catalytic Hydrogenation: This is often a very clean and high-yielding method. Reagents like Raney Nickel or Palladium on carbon (Pd/C) are used with hydrogen gas. It provides a straightforward path to the corresponding amine.[7][8]

  • Metal-Acid Reduction: A classic and cost-effective method involves using metals like iron (Fe), tin (Sn), or stannous chloride (SnCl₂) in the presence of an acid like HCl.[7][8] This method is robust and tolerates many functional groups.

  • Transfer Hydrogenation: This method avoids the need for gaseous hydrogen. Instead, a hydrogen donor like hydrazine or ammonium formate is used in the presence of a catalyst.

Visualization of the Reduction & Derivatization Workflow

Reduction_Workflow cluster_products Potential Products Start Substituted Nitroaromatic (Product from SNAr) Reduction Nitro Group Reduction (e.g., Fe/HCl or H₂, Pd/C) Start->Reduction Amine Aromatic Amine Intermediate Reduction->Amine Derivatization Further Functionalization Amine->Derivatization Amide Amide Synthesis (RCOCl, Base) Derivatization->Amide Acylation Sulfo Sulfonamide Formation (RSO₂Cl, Base) Derivatization->Sulfo Sulfonylation Hetero Heterocycle Formation Derivatization->Hetero Cyclization

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Application Note: Continuous Flow Synthesis of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene is a key intermediate in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Traditional batch synthesis of such compounds often involves handling hazardous reagents and can be challenging to scale up safely and efficiently. Flow chemistry, or continuous flow processing, offers a compelling alternative by providing precise control over reaction parameters, enhancing safety, and enabling seamless scalability.[1] This application note details a robust and optimized protocol for the synthesis of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene using a continuous flow setup. The core of this process is a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions well-suited for flow chemistry applications.[2][3]

The use of flow chemistry for reactions involving nitrated aromatic compounds significantly mitigates safety risks associated with their handling in large volumes.[1][4][5][6] The small reaction volumes within the flow reactor at any given time drastically reduce the potential for thermal runaways, a common hazard in exothermic nitration and subsequent substitution reactions.[1][6] Furthermore, the high surface-area-to-volume ratio in microreactors allows for superior heat transfer and precise temperature control, leading to improved reaction selectivity and product purity.[6][7]

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction where the fluoride at the 2-position of 1,2-difluoro-4-nitrobenzene is displaced by 3-methoxypropan-1-ol in the presence of a base.

Reaction Scheme

Figure 1: Synthesis of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene via SNAr.

Experimental Workflow

The continuous flow process is designed for optimal mixing, precise temperature control, and safe operation. The workflow consists of pumping the reagent streams into a T-mixer, followed by reaction in a heated coil reactor, and finally, in-line quenching and collection.

G cluster_0 Reagent Delivery cluster_1 Reaction & Quenching cluster_2 Collection & Analysis A Reagent A: 1,2-Difluoro-4-nitrobenzene in THF C T-Mixer A->C B Reagent B: 3-Methoxypropan-1-ol & DBU in THF B->C D Heated Coil Reactor (e.g., 100 °C, 10 min residence time) C->D F T-Mixer D->F E Quenching Solution (Aqueous NH4Cl) E->F G Back Pressure Regulator F->G H Product Collection G->H I In-line Analysis (e.g., UPLC-MS) G->I

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Topic: Scale-up Synthesis of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene and its Amino Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the robust and scalable synthesis of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene and its subsequent reduction to 3-Fluoro-4-(3-methoxypropoxy)aniline. These fluorinated aromatics are pivotal building blocks in modern medicinal chemistry, serving as key intermediates in the development of complex therapeutic agents.[1] The protocol herein details a two-step synthetic sequence beginning with a regioselective nucleophilic aromatic substitution (SNAr), followed by a cost-effective chemical reduction. We will elucidate the mechanistic rationale behind substrate and reagent selection, outline critical parameters for process optimization and safety, and provide detailed, step-by-step protocols suitable for laboratory and pilot-plant scale production.

Introduction: Strategic Importance of Fluorinated Anilines

Fluorinated nitroaromatic and aniline derivatives are foundational scaffolds in the synthesis of pharmaceuticals and agrochemicals. The strategic incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability.[2] The title compound, 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene, combines the reactive potential of an activated fluoro-nitroaromatic system with a flexible methoxypropoxy sidechain, which can modulate solubility and conformational properties.

The primary value of this intermediate lies in its conversion to the corresponding aniline derivative. The resulting 3-Fluoro-4-(3-methoxypropoxy)aniline is a versatile precursor for constructing complex heterocyclic systems, such as those found in kinase inhibitors, antipsychotics, and other biologically active molecules.[3][4] This guide presents a validated, efficient, and scalable pathway to access these high-value intermediates.

Core Synthesis Pathway: Mechanistic Rationale

The selected two-step pathway is designed for scalability, safety, and economic viability. It leverages a well-understood nucleophilic aromatic substitution followed by a classic nitro group reduction.

Step 1: Regioselective Williamson Ether Synthesis via SNAr

The ether linkage is constructed via a Nucleophilic Aromatic Substitution (SNAr) reaction, a subclass of the Williamson ether synthesis.[5] This reaction is exceptionally effective on electron-deficient aromatic rings. The process involves the attack of a nucleophile—in this case, the alkoxide of 3-methoxypropan-1-ol—on an aromatic ring bearing a good leaving group and strong electron-withdrawing groups.[6]

Choice of Starting Material: The starting material of choice is 1,2-difluoro-4-nitrobenzene . The rationale is as follows:

  • Activation: The nitro group is a powerful electron-withdrawing group that strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions.[7]

  • Regioselectivity: The fluorine atom at the C-2 position (ortho to the nitro group) is significantly more activated than the fluorine at the C-1 position (meta to the nitro group). This electronic preference ensures that the incoming alkoxide will selectively displace the C-2 fluorine, leading to the desired product with high regiochemical purity.[6]

  • Leaving Group: Fluoride is an excellent leaving group in SNAr reactions due to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the transition state.

Step 2: Nitro Group Reduction

The transformation of the nitro group to a primary amine is a critical step for downstream functionalization. While catalytic hydrogenation (e.g., using H₂ gas and Pd/C) is highly efficient, it requires specialized high-pressure equipment and involves handling of flammable catalysts and hydrogen gas, posing scalability and safety challenges.[2][8]

For this protocol, we select a chemical reduction using iron powder in the presence of an acidic promoter like ammonium chloride (NH₄Cl) in an aqueous solvent system .[8]

  • Cost-Effectiveness & Safety: Iron powder is inexpensive, readily available, and the reaction can be performed in standard reactors without the need for high pressure. This method is generally safer from an environmental and handling perspective compared to many metal-hydride or catalytic hydrogenation methods.[8]

  • Mechanism: In this "Bechamp reduction," iron metal acts as the electron donor, reducing the nitro group in a stepwise fashion. The ammonium chloride serves to maintain a slightly acidic pH to facilitate the reaction and prevent the formation of passivating iron oxide layers on the metal surface.

Process Optimization & Scale-Up Considerations

Scaling a synthesis from the bench to a pilot plant requires careful consideration of reaction parameters, thermal safety, and downstream processing.

Key Reaction Parameters
ParameterStep 1: SNAr (Etherification)Step 2: Nitro ReductionJustification
Solvent Dimethylformamide (DMF)Ethanol/WaterPolar aprotic solvent for SNAr promotes salt solubility and accelerates the reaction.[2][9] An aqueous alcohol system is ideal for the iron-based reduction.[8]
Base Potassium Carbonate (K₂CO₃)N/AA mild, inexpensive, and non-hygroscopic base sufficient to deprotonate the alcohol without causing side reactions.[2]
Temperature 80 - 90 °C70 - 80 °C (Reflux)Provides sufficient thermal energy to overcome the activation barrier without promoting side reactions or thermal decomposition of the nitroaromatic compound.[10]
Stoichiometry 3-methoxypropan-1-ol (1.1 eq)Iron Powder (4.0 - 5.0 eq)A slight excess of the alcohol ensures complete consumption of the expensive difluoronitrobenzene. A significant excess of iron is needed to drive the heterogeneous reaction to completion.
Reaction Time 4 - 6 hours3 - 5 hoursDetermined by reaction monitoring (TLC/HPLC) to ensure full conversion and minimize byproduct formation.
Thermal Safety & Hazard Analysis
  • SNAr Exotherm: The SNAr reaction is exothermic. On a large scale, the addition of the 1,2-difluoro-4-nitrobenzene solution to the heated alkoxide/base mixture must be performed portion-wise or via a controlled addition funnel to maintain the internal temperature and prevent a runaway reaction.

  • Nitro Compound Stability: Aromatic nitro compounds are energetic materials and can decompose exothermically at elevated temperatures, especially in the presence of contaminants.[10] It is critical to maintain strict temperature control and avoid localized overheating. A process hazard analysis (PHA) is recommended before scaling beyond the laboratory.

Work-up and Purification Strategy

For industrial scale, purification by column chromatography is often impractical and expensive. Therefore, this protocol relies on extractive work-up and crystallization.

  • Step 1 (Ether): The crude product is isolated by quenching the reaction with water, followed by extraction with a suitable organic solvent (e.g., ethyl acetate). The product is purified by washing the organic layers to remove DMF and salts, followed by crystallization from a suitable solvent system like ethanol/water.[4]

  • Step 2 (Aniline): The reaction mixture is filtered while hot to remove iron salts (Celite® filtration is recommended). The product is then extracted from the filtrate and can be purified by crystallization or, if necessary, by distillation under reduced pressure.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. A thorough risk assessment should be conducted before beginning any work.[8]

Protocol 1: Scale-Up Synthesis of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene
  • Equipment: 2L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet.

  • Reagents:

    • 3-methoxypropan-1-ol: 54.1 g (0.60 mol, 1.1 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous, powdered: 111 g (0.80 mol, 1.5 eq)

    • 1,2-difluoro-4-nitrobenzene: 87.5 g (0.55 mol, 1.0 eq)

    • N,N-Dimethylformamide (DMF): 800 mL

    • Ethyl Acetate: 1.5 L

    • Deionized Water: 2 L

    • Brine (saturated NaCl solution): 500 mL

  • Procedure:

    • To the 2L flask, add 3-methoxypropan-1-ol, potassium carbonate, and 400 mL of DMF.

    • Begin vigorous mechanical stirring and heat the mixture to 85 °C under a nitrogen atmosphere.

    • In a separate beaker, dissolve the 1,2-difluoro-4-nitrobenzene in 400 mL of DMF.

    • Once the reaction mixture reaches 85 °C, add the nitroaromatic solution dropwise via an addition funnel over 1 hour, ensuring the internal temperature does not exceed 95 °C.

    • After the addition is complete, maintain the reaction at 85 °C for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[11]

    • Cool the reaction mixture to room temperature. Pour the mixture slowly into 2 L of ice-cold water with stirring.

    • Extract the aqueous mixture with ethyl acetate (3 x 500 mL).

    • Combine the organic layers and wash with water (2 x 500 mL) and then with brine (1 x 500 mL) to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oil or solid.

    • Purify the crude product by recrystallization from an ethanol/water mixture to afford 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene as a solid.

Protocol 2: Scale-Up Synthesis of 3-Fluoro-4-(3-methoxypropoxy)aniline
  • Equipment: 3L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe.

  • Reagents:

    • 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene: 114.6 g (0.50 mol, 1.0 eq)

    • Iron powder (<325 mesh): 112 g (2.0 mol, 4.0 eq)

    • Ammonium Chloride (NH₄Cl): 13.4 g (0.25 mol, 0.5 eq)

    • Ethanol: 1 L

    • Deionized Water: 250 mL

    • Dichloromethane (DCM): 1.5 L

    • Celite®: 50 g

  • Procedure:

    • To the 3L flask, add the nitro compound, ethanol, water, and ammonium chloride.

    • Begin vigorous mechanical stirring and heat the mixture to 70 °C.

    • Once at temperature, add the iron powder portion-wise over 30 minutes. An exotherm will be observed; maintain the temperature near reflux (approx. 75-80 °C) with external cooling if necessary.

    • Heat the mixture at reflux with vigorous stirring for 3-5 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • While still hot, filter the reaction mixture through a pad of Celite® to remove the iron and iron oxides. Wash the filter cake with hot ethanol (2 x 100 mL).

    • Combine the filtrates and remove the ethanol under reduced pressure.

    • To the remaining aqueous residue, add 500 mL of water and extract with DCM (3 x 500 mL).

    • Combine the organic layers, wash with brine (1 x 300 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aniline.

    • The product can be further purified by vacuum distillation or crystallization if required.

Analytical Quality Control

Routine analytical checks are essential to ensure reaction completion, product quality, and process consistency.

AnalysisMethodSpecification / Expected Result
Reaction Monitoring TLC (3:1 Hexanes/EtOAc)Disappearance of starting material spot and appearance of product spot.
Purity Assay HPLC-UV>98% for both intermediate and final product.[12]
Identity (Intermediate) ¹H NMR (CDCl₃)Peaks corresponding to aromatic, methoxy, and propoxy protons.
MS (ESI+)[M+H]⁺ at m/z 230.08
Identity (Final Product) ¹H NMR (CDCl₃)Appearance of a broad singlet for -NH₂ protons (~3.5-4.0 ppm); upfield shift of aromatic protons.
MS (ESI+)[M+H]⁺ at m/z 200.11

Visualization of Key Processes

Diagram 1: Overall Synthetic Scheme

G cluster_step1 Step 1: SNAr Etherification cluster_step2 Step 2: Nitro Reduction SM1 1,2-Difluoro-4-nitrobenzene R1 3-Methoxypropan-1-ol, K₂CO₃ DMF, 85 °C SM1->R1 P1 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene R1->P1 R2 Fe, NH₄Cl EtOH/H₂O, Reflux P1->R2 P2 3-Fluoro-4-(3-methoxypropoxy)aniline R2->P2

Caption: Two-step synthesis of the target aniline derivative.

Diagram 2: Scale-Up Laboratory Workflow

G cluster_prep Preparation cluster_reaction Reaction & Isolation (Step 1) cluster_reduction Reduction & Purification (Step 2) A Charge Reactor with Alcohol, Base, and Solvent C Heat to 85 °C A->C B Prepare Solution of Nitroaromatic D Controlled Addition of Nitroaromatic B->D C->D E Reaction Monitoring (TLC/HPLC) D->E F Aqueous Quench & Extraction E->F J Hot Filtration (Remove Iron Salts) E->J G Crystallization F->G H Charge Reactor with Intermediate, EtOH/H₂O, NH₄Cl G->H Intermediate Product I Portion-wise Addition of Fe Powder H->I I->E K Solvent Removal & Extraction J->K L Final Product Isolation K->L

Caption: Workflow for synthesis and purification of the target compounds.

Conclusion

The protocols described provide a reliable and scalable method for producing high-purity 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene and its corresponding aniline. The synthesis leverages cost-effective reagents and avoids hazardous high-pressure conditions, making it well-suited for industrial application. By understanding the underlying mechanistic principles and adhering to the outlined safety and process control measures, researchers and drug development professionals can confidently implement this pathway to access significant quantities of these valuable chemical intermediates.

References

  • Williamson ether synthesis. In: Wikipedia. [Link]

  • Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Fluoronitrobenzene Series. Sparrow Chemical. [Link]

  • Williamson Ether Synthesis. ChemTalk. [Link]

  • 2-Fluoronitrobenzene. In: Wikipedia. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... ResearchGate. [Link]

  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. [Link]

  • Preparation of fluoronitrobenzene.
  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
  • Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]

  • Williamson ether synthesis under batch conditions. ResearchGate. [Link]

  • Analytical Methods. ATSDR. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Semantic Scholar. [Link]

  • Ni-catalysed Intramolecular Reductive Aminocarbonylation of 2-Haloaryl-tethered Nitroarenes for the Synthesis of Dibenzazepine-based Heterocycles. RSC. [Link]

  • Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene. Fluorochem. [Link]

  • Water phase synthesis process of difluoromethoxy nitrobenzene.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Synthesis method of 2-ethyl-1-fluoro-4-nitrobenzene. Patsnap. [Link]

  • Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices. ResearchGate. [Link]

  • Synthesis and Characterization of Some New Nitrones Derivatives and Screening Their Biological Activities. Science Journal of University of Zakho. [Link]

  • Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. PubMed. [Link]

  • Scaled up and telescoped synthesis of propofol under continuous-flow conditions. PMC. [Link]

  • Analytical Methods Hub. Nitrosamines Exchange. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Reactions of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthetic applications of this versatile reagent. The primary reactivity of this molecule is governed by Nucleophilic Aromatic Substitution (SNAr), a powerful tool for the formation of carbon-heteroatom bonds. Understanding the nuances of this reaction is key to achieving high yields and purity.

Understanding the Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The key to successfully using 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene lies in understanding the SNAr mechanism. The benzene ring is rendered electron-deficient (electrophilic) by the potent electron-withdrawing effect of the nitro group (-NO₂) positioned para to the fluorine atom. This electronic arrangement facilitates the attack of a nucleophile on the carbon atom bearing the fluorine. The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2][3] The high electronegativity of the fluorine atom further activates the ring towards nucleophilic attack, and its ability to be displaced as a fluoride ion makes it an excellent leaving group in this context.[1][4]

Below is a generalized workflow for a typical SNAr reaction with 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene.

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Dissolve 2-Fluoro-1-(3-methoxypropoxy)- 4-nitrobenzene in anhydrous aprotic solvent (e.g., DMF, DMSO, THF) B Add nucleophile (e.g., amine, alcohol, thiol) (1.0 - 1.5 equivalents) A->B C Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) (1.5 - 3.0 equivalents) B->C D Heat the reaction mixture (Temperature varies, e.g., 50-120 °C) C->D E Monitor progress by TLC or LC-MS (Check for consumption of starting material) D->E F Cool to room temperature and quench (e.g., with water or saturated NH₄Cl) E->F G Extract product with an organic solvent (e.g., Ethyl Acetate, DCM) F->G H Wash organic layer, dry, and concentrate G->H I Purify by column chromatography H->I

Caption: Generalized SNAr Workflow.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions with 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene in a question-and-answer format.

FAQ 1: My reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

Answer:

Several factors can lead to low conversion in SNAr reactions. Let's break down the potential causes and solutions:

  • Insufficiently Activated Nucleophile: Many nucleophiles, particularly alcohols and some thiols, require deprotonation to become potent enough to attack the aromatic ring.

    • Solution: Ensure you are using a suitable base to deprotonate your nucleophile. For alcohols, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often necessary to form the more nucleophilic alkoxide. For amines and thiols, milder bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are typically sufficient.

  • Inappropriate Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cationic counter-ion of the base and the nucleophile without hydrogen bonding to the nucleophile, which would decrease its reactivity.

  • Low Reaction Temperature: SNAr reactions, while often facile, may still require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. Monitoring by TLC or LC-MS at various temperature points will help you find the optimal condition without promoting side reactions.

  • Steric Hindrance: A bulky nucleophile may have difficulty approaching the reaction center.

    • Solution: If possible, consider a less sterically hindered nucleophile. Alternatively, increasing the reaction temperature or using a more reactive base might be necessary.

FAQ 2: I'm observing a significant amount of a side product with a mass corresponding to the replacement of the fluorine with a hydroxyl group. What is happening and how can I prevent it?

Answer:

This side product is 2-hydroxy-1-(3-methoxypropoxy)-4-nitrobenzene, and it arises from the hydrolysis of the starting material. Water, even in trace amounts, can act as a nucleophile in SNAr reactions, especially at elevated temperatures.

Troubleshooting Steps:

  • Rigorous Drying of Reagents and Glassware: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, and if necessary, distill them over a suitable drying agent. Ensure your nucleophile and base are as dry as possible.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Order of Addition: Adding the base to the nucleophile and starting material mixture can sometimes minimize hydrolysis, as the desired nucleophile can compete more effectively with any residual water from the outset.

FAQ 3: My product appears to have lost the 3-methoxypropoxy group. Is this a common side reaction?

Answer:

Cleavage of the ether linkage in the 3-methoxypropoxy group is not a common side reaction under typical SNAr conditions, which are generally basic or neutral. Ethers are known to be relatively stable functional groups.[5][6] However, ether cleavage can occur under strongly acidic conditions.[5][6]

Potential Causes and Prevention:

  • Acidic Work-up: If your work-up procedure involves a strong acid wash, this could potentially lead to ether cleavage, especially if heated.

    • Solution: Use a milder acidic wash (e.g., saturated ammonium chloride) or a neutral water wash. Avoid prolonged exposure to strong acids.

  • Lewis Acid Contamination: Contamination with Lewis acids could also catalyze ether cleavage. Ensure your reagents and solvents are free from such impurities.

The likely mechanism for acid-catalyzed cleavage would involve protonation of one of the ether oxygens, followed by nucleophilic attack (e.g., by a halide from the acid) in an SN1 or SN2 fashion.[5][6]

A Ether Side Chain B Protonation of Ether Oxygen (Strong Acid, H⁺) A->B Step 1 C Formation of Oxonium Ion (Good Leaving Group) B->C Step 2 D Nucleophilic Attack (e.g., Br⁻, I⁻) C->D Step 3 E Cleavage Products: Phenol and Alkyl Halide D->E Step 4

Caption: Potential Ether Cleavage Pathway.

FAQ 4: I am using a di-functional nucleophile (e.g., an amino alcohol or a diamine) and I'm getting a mixture of products or polymerization. How can I achieve selective substitution?

Answer:

Di-functional nucleophiles can lead to mixtures of mono- and di-substituted products, or even polymerization if the nucleophile reacts at both ends.

Strategies for Selective Mono-substitution:

  • Use of Excess Starting Material: Employing an excess of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene can statistically favor mono-substitution. The unreacted starting material can then be removed during purification.

  • Protecting Groups: Protect one of the nucleophilic groups. For example, in an amino alcohol, the more reactive amino group can be protected (e.g., as a Boc-carbamate), allowing the alcohol to react. The protecting group can then be removed in a subsequent step.

  • Control of Stoichiometry and Temperature: Carefully controlling the stoichiometry (using close to a 1:1 ratio of reactants) and running the reaction at a lower temperature can sometimes favor mono-substitution by slowing down the second substitution reaction.

FAQ 5: My reaction with a strong, non-polarizable base like sodium amide (NaNH₂) is giving me a mixture of isomers. What is the cause?

Answer:

The formation of isomeric products with very strong bases suggests a change in mechanism from the addition-elimination (SNAr) pathway to an elimination-addition pathway involving a benzyne intermediate.[7][8] This is generally not the intended pathway for this substrate but can occur under harsh basic conditions.

Mechanism and Outcome:

  • A strong base deprotonates the aromatic ring ortho to the fluorine atom.

  • The resulting carbanion eliminates the fluoride ion, forming a highly reactive benzyne intermediate.

  • The nucleophile can then add to either carbon of the triple bond in the benzyne, leading to a mixture of regioisomers.

Prevention:

  • Avoid using extremely strong bases like NaNH₂ unless the benzyne pathway is desired. Stick to milder bases like K₂CO₃, Cs₂CO₃, or organic amines for standard SNAr reactions.

Summary of Potential Side Products and Mitigation Strategies

Side Product/IssueLikely CauseRecommended Solution
Incomplete Reaction Insufficiently activated nucleophile, wrong solvent, low temperature.Use an appropriate base (e.g., NaH for alcohols), a polar aprotic solvent (DMF, DMSO), and optimize the reaction temperature.
Hydrolysis Product Presence of water in the reaction mixture.Use anhydrous reagents and solvents, and conduct the reaction under an inert atmosphere.
Ether Cleavage Exposure to strong acids, particularly during work-up.Use neutral or mildly acidic work-up conditions. Avoid prolonged heating in the presence of strong acids.
Di-substitution/Polymerization Use of a di-functional nucleophile.Use an excess of the electrophile, employ protecting groups for one of the nucleophilic sites, or carefully control stoichiometry and temperature.
Isomeric Products Use of very strong bases (e.g., NaNH₂), leading to a benzyne intermediate.Use milder bases such as K₂CO₃, Cs₂CO₃, or triethylamine to favor the SNAr mechanism.
Reduction of Nitro Group Use of certain nucleophiles (e.g., some thiols) or reducing agents.If nitro group reduction is observed and undesired, consider alternative nucleophiles or ensure the reaction conditions are free of reducing agents. Catalytic hydrogenation conditions will also reduce the nitro group.[9]

Analytical Characterization

To effectively troubleshoot your reactions, proper analytical techniques are essential.

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress. The product will typically have a different Rf value than the starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of the desired product and any side products, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): ¹H and ¹³C NMR will confirm the structure of your product. The disappearance of the fluorine signal in ¹⁹F NMR is a clear indicator of a successful substitution at the fluorine-bearing carbon.

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final product and for purification on a larger scale.

By understanding the underlying principles of the SNAr reaction and being aware of these potential side reactions and troubleshooting strategies, researchers can effectively utilize 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene to synthesize a wide array of valuable molecules.

References

  • West, J. (n.d.). Cleavage of Ethers. Jack Westin Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. In Wikipedia. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Ibrahim, M. F., Abdel-Reheem, H., & Hamed, E. A. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Chemistry, 5(3). Retrieved from [Link]

  • Ibrahim, M. F., Abdel-Reheem, H., & Hamed, E. A. (2025, December 5). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. ResearchGate. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry. Retrieved from [Link]

  • Clark, J. H., & Widdowson, D. A. (n.d.). Displacement of a nitro-group by [18F] fluoride ion. A new route to aryl flurides of high specific activity. RSC Publishing. Retrieved from [Link]

  • Ibrahim, M. F., Abdel-Reheem, H., & Hamed, E. A. (2013, July 4). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar. Retrieved from [Link]

  • DTIC. (n.d.). Problem Definition Study on 1,3-Dinitrobenzene, 1,3,5-Trinitrobenzene and Di-n-Propyl Adipate. Retrieved from [Link]

  • Reddit. (2020, December 30). Some difficulties in phenanthroline nucleophilic aromatic substitution and chlorination. r/OrganicChemistry. Retrieved from [Link]

  • Plater, M. J. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(1), M984. Retrieved from [Link]

  • Unacademy. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]

  • Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Science, 325(5948), 1661–1664. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitro hydrogenation of p‐nitro‐aromatic fluorides catalyzed by FeO(OH)@C nanoparticles. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • ChemRxiv. (n.d.). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. Retrieved from [Link]

  • YouTube. (2021, April 20). Synthesis of 1,2-dinitrobenzene [Video]. Retrieved from [Link]

  • Hartwig, J. F., & Stille, J. R. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4882–4885. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the reactivity of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene against other common nitroaromatic compounds in the context of Nucleophilic Aromatic Substitution (SNAr). It is intended for researchers, scientists, and professionals in drug development who leverage SNAr chemistry for molecular synthesis. We will delve into the mechanistic underpinnings of SNAr reactions, analyze the structural factors governing reactivity, and provide actionable experimental protocols for quantitative comparison.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a critical class of reactions for the functionalization of aromatic rings. Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring.[1] The reaction proceeds via a two-step addition-elimination mechanism, which is fundamental to understanding the reactivity of the compounds discussed herein.[2]

Step 1: Nucleophilic Addition (Rate-Determining Step) The reaction is initiated by the attack of a nucleophile on a carbon atom bearing a suitable leaving group. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4] The formation of this intermediate is typically the slow, rate-determining step of the reaction because it involves the loss of aromatic stabilization.[1][5]

Step 2: Elimination and Rearomatization (Fast Step) The aromaticity is restored in a subsequent fast step where the leaving group is expelled from the Meisenheimer complex.[1][6]

The presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), is essential. These groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the rate-determining step.[2][7]

Caption: General mechanism of the SNAr reaction.

Key Factors Governing SNAr Reactivity

The rate of an SNAr reaction is a function of several structural and environmental factors. A clear understanding of these allows for the rational prediction of reactivity.

  • Leaving Group Ability: In SNAr reactions, the C-X bond is broken after the rate-determining step. Therefore, the bond strength is less important than the leaving group's ability to stabilize the transition state leading to the Meisenheimer complex via inductive electron withdrawal. This leads to the characteristic "element effect" where reactivity follows the order F > Cl > Br > I .[4][8] The high electronegativity of fluorine powerfully polarizes the ipso-carbon, making it more electrophilic and accelerating the initial nucleophilic attack.[1][6]

  • Activating Groups (EWGs): The number and position of electron-withdrawing groups are paramount. Reactivity increases dramatically with the number of EWGs, as seen when comparing mononitro- and dinitro-substituted aromatics.[2] For example, 1-Fluoro-2,4-dinitrobenzene (FDNB) is significantly more reactive than 1-fluoro-4-nitrobenzene because the additional nitro group provides greater stabilization for the Meisenheimer complex.[9][10]

  • Other Ring Substituents: Substituents that are not the primary activating group or leaving group also modulate reactivity. Electron-donating groups (EDGs), such as alkoxy or alkyl groups, generally decrease the rate of SNAr reactions. Their electron-donating resonance effect (+R) counteracts the electron-deficient nature of the ring, destabilizing the negatively charged Meisenheimer intermediate and increasing the activation energy.

  • Solvent Effects: Polar aprotic solvents like DMSO, DMF, and NMP are preferred for SNAr reactions. They effectively solvate the cation of the nucleophile's salt but poorly solvate the anion, creating a more "naked" and highly reactive nucleophile. This can lead to rate enhancements of several orders of magnitude compared to protic solvents.[11]

Comparative Reactivity Analysis

We can now position 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene within a reactivity spectrum of common nitroaromatic substrates. Direct kinetic data for this specific molecule is not widely published; therefore, this comparison is based on established principles of physical organic chemistry.

The key structural features of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene are:

  • Leaving Group: Fluorine (excellent for SNAr).

  • Primary Activating Group: A single nitro group at the para position relative to the fluorine.

  • Modulating Substituent: A (3-methoxypropoxy) group at the ortho position. This alkoxy group is an electron-donating group (EDG) through resonance.

The electron-donating nature of the ortho-alkoxy group will reduce the overall electrophilicity of the aromatic ring and destabilize the negative charge of the Meisenheimer complex. Consequently, its reactivity is expected to be lower than that of its unsubstituted counterpart, 1-fluoro-4-nitrobenzene.

Table 1: Predicted Relative Reactivity of Selected Nitroaromatics in SNAr Reactions

CompoundLeaving GroupActivating GroupsOther SubstituentsPredicted Relative ReactivityRationale
1-Fluoro-2,4-dinitrobenzene (FDNB)F2,4-dinitro (-NO₂)NoneVery HighTwo powerful, well-positioned EWGs provide maximum stabilization of the Meisenheimer complex.[12]
1-Chloro-2,4-dinitrobenzene (CDNB)Cl2,4-dinitro (-NO₂)NoneHighTwo powerful EWGs provide strong activation, but the chloro leaving group is less effective at activating the ring for nucleophilic attack than fluoro.[9]
1-Fluoro-2-nitrobenzeneF2-nitro (-NO₂)NoneModerate to HighThe inductive effect of the nitro group is stronger from the ortho position than the para position, leading to slightly higher reactivity compared to the para isomer in many cases.[13]
1-Fluoro-4-nitrobenzeneF4-nitro (-NO₂)NoneModerateThe benchmark for a mononitro-activated system with an excellent leaving group. The para-nitro group effectively stabilizes the intermediate via resonance.
2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene F **4-nitro (-NO₂) **ortho-(3-methoxypropoxy) (EDG) Low to Moderate The electron-donating resonance effect of the ortho-alkoxy group deactivates the ring towards nucleophilic attack, reducing reactivity compared to 1-fluoro-4-nitrobenzene.
1-Chloro-4-nitrobenzeneCl4-nitro (-NO₂)NoneLowThe combination of a single activating group and a less effective chloro leaving group results in significantly lower reactivity compared to its fluoro-analog.

Experimental Protocol: Comparative Kinetic Analysis via HPLC Monitoring

To empirically validate the predicted reactivity, a comparative kinetic study can be performed. This protocol outlines a method for monitoring the reaction of different nitroaromatic substrates with a common nucleophile using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the relative reaction rates of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene and 1-Fluoro-4-nitrobenzene with piperidine.

Materials:

  • 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene (Substrate A)

  • 1-Fluoro-4-nitrobenzene (Substrate B)

  • Piperidine (Nucleophile)

  • Acetonitrile (ACN), HPLC grade (Solvent)

  • Internal Standard (e.g., dodecanophenone, if needed for quantification)

  • Reaction vials with septa

  • Thermostatted reaction block or water bath

  • HPLC system with a UV detector and a suitable C18 column

Experimental Workflow:

Caption: Workflow for comparative kinetic analysis of SNAr reactions.

Step-by-Step Procedure:

  • Preparation: Prepare stock solutions of each substrate and the nucleophile in acetonitrile. Using a significant excess of the nucleophile (e.g., 10 equivalents) ensures pseudo-first-order kinetics with respect to the nitroaromatic substrate.

  • Reaction Setup: In separate, temperature-controlled reaction vials, add a known volume of the substrate stock solution (e.g., 1 mL of 0.1 M substrate).

  • Initiation: Start the reaction by adding a known volume of the piperidine stock solution (e.g., 1 mL of 1.0 M piperidine) to each vial simultaneously. Start a timer immediately.

  • Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 50 µL) from each reaction mixture. Immediately quench the reaction by diluting the aliquot into a larger volume of a mobile phase or a slightly acidic solution to neutralize the piperidine.

  • HPLC Analysis: Analyze the quenched samples by HPLC. Develop a method that provides good separation between the starting material, the product, and any internal standard. Monitor the peak area of the starting material at a suitable wavelength (e.g., the λ_max of the nitroaromatic).

  • Data Analysis:

    • For each reaction, plot the natural logarithm of the substrate's peak area (ln[Area]) versus time.

    • The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs).

    • Compare the k_obs values obtained for 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene and 1-Fluoro-4-nitrobenzene to determine their relative reactivity under the tested conditions.

This self-validating system, by running experiments in parallel under identical conditions, ensures that any observed differences in reaction rate are directly attributable to the inherent reactivity of the substrates.

Conclusion

The reactivity of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene in SNAr reactions is a product of competing electronic effects. While it possesses the highly activating combination of a para-nitro group and a fluorine leaving group, the presence of an electron-donating ortho-alkoxy substituent serves to deactivate the ring relative to simpler analogs like 1-fluoro-4-nitrobenzene. This positions it as a moderately reactive, yet highly tunable, substrate for synthetic applications. For drug development professionals, this modulation offers a strategic advantage, allowing for fine-tuning of reaction conditions and potentially improving selectivity in complex syntheses. The experimental framework provided allows for the precise quantification of these effects, enabling data-driven decisions in process development and molecular design.

References

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). PMC.
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC.
  • Vicarious Nucleophilic Substitution (VNS). (n.d.). Organic Chemistry Portal.
  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (n.d.). Frontiers.
  • Nucleophilic arom
  • 15.4: Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts.
  • Nucleophilic Aromatic Substitution. (n.d.). Harper College.
  • Nucleophilic Aromatic Substitution by Addition–Elimin
  • 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
  • Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021). StackExchange.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks.
  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. (2025). PMC.
  • SNAr Comparative Reaction. (n.d.). Gaylord Chemical.
  • 1-Fluoro-2,4-dinitrobenzene. (n.d.). Wikipedia.
  • Reaction of 1-fluoro-2,4-dinitrobenzene and 2,4,6-trinitrobenzenesulphonic acid with membranes of sarcoplasmic reticulum. (1980). PubMed.

Sources

A Comparative Guide to the Synthesis of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene: An Efficiency Benchmark

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of complex organic intermediates is a cornerstone of innovation and development. 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene, a key building block, is no exception. Its synthesis, while achievable through various routes, presents a compelling case for a comparative analysis of efficiency, scalability, and overall practicality. This guide, prepared by a Senior Application Scientist, provides an in-depth technical comparison of the primary synthetic methodologies for this compound, supported by detailed experimental protocols and data.

Introduction: The Significance of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene

2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene is a valuable intermediate due to its trifunctional nature. The nitro group serves as a versatile handle for further transformations, such as reduction to an amine, which opens up a plethora of possibilities for derivatization. The fluoro substituent activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and can be a desirable feature in the final active molecule. Finally, the methoxypropoxy side chain can influence the compound's solubility, lipophilicity, and metabolic stability. Given its utility, the development of an efficient and scalable synthesis is of paramount importance.

This guide will focus on two primary synthetic strategies:

  • Direct Nucleophilic Aromatic Substitution (SNAr): A one-step approach from readily available starting materials.

  • Two-Step Etherification Routes: Involving the initial formation of a key intermediate followed by etherification, offering alternative pathways with distinct advantages and disadvantages.

We will benchmark these methods based on reaction time, yield, purity, and the practical considerations of starting material availability and cost.

Method 1: Direct Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Approach

The most direct and commonly employed method for the synthesis of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene is the nucleophilic aromatic substitution reaction between 2,4-difluoronitrobenzene and 3-methoxypropan-1-ol.

Causality of Experimental Choices

The choice of an SNAr reaction is dictated by the electronic properties of the starting material. The two fluorine atoms on the benzene ring are activated towards nucleophilic attack by the strongly electron-withdrawing nitro group, particularly at the ortho and para positions. The fluorine atom at the 2-position is sterically more accessible for substitution by the incoming nucleophile, 3-methoxypropan-1-ol. A strong base, such as sodium hydride (NaH), is required to deprotonate the alcohol, forming the more nucleophilic alkoxide. A polar aprotic solvent like N,N-dimethylformamide (DMF) is chosen to solubilize the reactants and facilitate the SNAr mechanism.

Reaction Workflow: Direct SNAr Synthesis

start Starting Materials: 2,4-Difluoronitrobenzene 3-Methoxypropan-1-ol Sodium Hydride reaction Reaction: - Solvent: DMF - Temperature: Room Temp to 80°C - Time: 2-4 hours start->reaction 1. Deprotonation 2. Nucleophilic Attack workup Aqueous Work-up: - Quench with water - Extract with Ethyl Acetate reaction->workup Reaction Completion purification Purification: - Silica Gel Column Chromatography workup->purification product Final Product: 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene purification->product

Caption: Workflow for the direct SNAr synthesis of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene.

Experimental Protocol: Direct SNAr Synthesis

Materials:

  • 2,4-Difluoronitrobenzene (1.0 eq)

  • 3-Methoxypropan-1-ol (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Carefully add sodium hydride (60% dispersion in mineral oil) to the DMF at 0 °C (ice bath).

  • Slowly add 3-methoxypropan-1-ol to the suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add 2,4-difluoronitrobenzene dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Method 2: Two-Step Etherification Routes - A Comparative Analysis

An alternative approach to the synthesis of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene involves a two-step process starting from 2-fluoro-4-nitrophenol. This intermediate can be synthesized from 2-fluorophenol.[1] Two common etherification methods will be considered: the Williamson Ether Synthesis and the Mitsunobu Reaction.

Route 2A: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers.[2][3][4] It involves the reaction of an alkoxide with a primary alkyl halide or sulfonate. In this case, the phenoxide of 2-fluoro-4-nitrophenol reacts with a suitable 3-methoxypropyl electrophile.

Reaction Workflow: Williamson Ether Synthesis

start Starting Materials: 2-Fluoro-4-nitrophenol 1-Bromo-3-methoxypropane Potassium Carbonate reaction Reaction: - Solvent: Acetonitrile - Temperature: Reflux - Time: 4-6 hours start->reaction S_N2 Reaction workup Filtration & Evaporation: - Remove K2CO3 - Concentrate solvent reaction->workup Reaction Completion purification Purification: - Silica Gel Column Chromatography workup->purification product Final Product: 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene purification->product

Caption: Workflow for the Williamson ether synthesis of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 2-Fluoro-4-nitrophenol (1.0 eq)

  • 1-Bromo-3-methoxypropane (1.2 eq)

  • Potassium carbonate (2.0 eq)

  • Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-fluoro-4-nitrophenol, potassium carbonate, and acetonitrile.

  • Add 1-bromo-3-methoxypropane to the mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • Upon completion (typically 4-6 hours), cool the reaction to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.[5]

Route 2B: Mitsunobu Reaction

The Mitsunobu reaction offers an alternative for the formation of the ether linkage, particularly when the Williamson ether synthesis is sluggish or leads to side products.[6][7][8] It involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the phenol.

Reaction Workflow: Mitsunobu Reaction

start Starting Materials: 2-Fluoro-4-nitrophenol 3-Methoxypropan-1-ol Triphenylphosphine DIAD reaction Reaction: - Solvent: THF - Temperature: 0°C to Room Temp - Time: 2-4 hours start->reaction Redox Condensation workup Solvent Evaporation reaction->workup Reaction Completion purification Purification: - Silica Gel Column Chromatography workup->purification product Final Product: 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene purification->product

Caption: Workflow for the Mitsunobu reaction for the synthesis of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene.

Experimental Protocol: Mitsunobu Reaction

Materials:

  • 2-Fluoro-4-nitrophenol (1.0 eq)

  • 3-Methoxypropan-1-ol (1.1 eq)

  • Triphenylphosphine (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, dissolve 2-fluoro-4-nitrophenol, 3-methoxypropan-1-ol, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Directly purify the crude residue by silica gel column chromatography to separate the product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

Benchmarking the Synthetic Routes

ParameterMethod 1: Direct SNArMethod 2A: Williamson Ether SynthesisMethod 2B: Mitsunobu Reaction
Starting Materials 2,4-Difluoronitrobenzene, 3-Methoxypropan-1-ol2-Fluoro-4-nitrophenol, 1-Bromo-3-methoxypropane2-Fluoro-4-nitrophenol, 3-Methoxypropan-1-ol
Number of Steps 12 (including synthesis of 2-fluoro-4-nitrophenol)2 (including synthesis of 2-fluoro-4-nitrophenol)
Typical Yield High (often >90%)Moderate to High (yield of etherification step can vary)Generally High (often >80%)
Reaction Time 2-4 hours4-6 hours (for etherification step)2-4 hours
Reagent Cost & Availability Readily available and relatively inexpensive starting materials.1-Bromo-3-methoxypropane can be more expensive than 3-methoxypropan-1-ol.Triphenylphosphine and DIAD are additional, moderately expensive reagents.
Byproducts & Purification Mineral oil from NaH, requires aqueous work-up.Inorganic salts easily removed by filtration.Triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate can be challenging to remove completely.
Scalability Generally straightforward and scalable.Scalable, but the use of a brominated reagent might be a concern at larger scales.Less ideal for large-scale synthesis due to the cost of reagents and the generation of stoichiometric byproducts.

Conclusion and Recommendation

For the synthesis of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene, the Direct Nucleophilic Aromatic Substitution (SNAr) method stands out as the most efficient and practical approach for most applications. Its one-step nature, high yields, and the use of readily available and cost-effective starting materials make it the preferred route for both laboratory-scale synthesis and potential industrial scale-up.

The Williamson ether synthesis offers a viable alternative, particularly if 2-fluoro-4-nitrophenol is readily available as a starting material. However, the additional step and the potential for higher cost of the alkylating agent may make it less attractive than the direct SNAr route.

The Mitsunobu reaction, while a powerful tool for ether synthesis, is less ideal in this specific case due to the generation of significant byproducts that can complicate purification and the higher cost of the reagents. It would typically be reserved for situations where the other methods have failed or for the synthesis of small, specialized batches.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the reaction, the availability of starting materials, and the importance of overall process economy. However, for general efficiency and practicality, the direct SNAr approach is the clear frontrunner.

References

  • Wikipedia. Mitsunobu reaction. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • University of Wisconsin-Madison. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]

  • SynThing. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Molecules. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the proper and compliant disposal of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene. As a halogenated nitroaromatic compound, it necessitates specific handling and disposal procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemical compounds.

Hazard Profile and Core Safety Principles

Core Safety Directives:

  • Work in a Ventilated Area: Always handle this compound and its waste under a certified chemical fume hood to prevent inhalation of vapors.[4][5][6]

  • Utilize Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory. This includes:

    • Chemical splash goggles or a face shield.[7][8]

    • A lab coat.[7]

    • Chemically resistant gloves (e.g., nitrile).[7]

  • Avoid Contamination: Prevent the chemical from entering drains or waterways.[4][5][6] In case of a spill, contain it immediately with an inert absorbent material.[4][5][6][7]

  • Know Emergency Procedures: Be familiar with the location and operation of safety showers and eyewash stations. In case of exposure, rinse the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][9][10]

Waste Segregation: The First Critical Step

Proper segregation is the cornerstone of safe and compliant chemical waste management. Due to its chemical composition, 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene falls into a specific waste category.

Protocol for Waste Segregation:

  • Identify as Halogenated Waste: The presence of fluorine classifies this compound as a halogenated organic waste.

  • Dedicated Waste Stream: It must be collected in a designated "Halogenated Organic Waste" container.[11][12]

  • Prohibit Mixing: Critically, do not mix this waste with non-halogenated organic solvents.[11][13] Mixing waste streams can lead to dangerous chemical reactions and significantly complicates the disposal process, often increasing costs.[11][14] Also, avoid mixing with strong bases, oxidizing agents, or aqueous waste.[11][15][16][17]

Waste Collection and Container Management

The integrity and proper labeling of the waste container are essential for safety and regulatory compliance.

Container Requirements:

  • Material Compatibility: Use a container made of a material chemically compatible with halogenated nitroaromatics, such as glass or a designated high-density polyethylene (HDPE) solvent waste container.[11] The container must be in excellent condition, free of leaks or cracks.

  • Secure Closure: The container must be equipped with a tight-fitting screw cap.[11] This cap should remain closed at all times except when waste is being actively added to prevent the release of volatile organic compounds (VOCs).[11][13]

Labeling Protocol: The waste container must be clearly and accurately labeled from the moment the first drop of waste is added.[13] The label should include:

  • The words "Hazardous Waste" prominently displayed.[11]

  • A complete list of all chemical constituents, including "2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene" and any solvents or other chemicals present.

  • The approximate percentages of each component.[11]

  • Relevant hazard information, such as "Toxic" and "Ignitable".[11]

On-Site Storage and Accumulation

Proper storage of the hazardous waste container within the laboratory is crucial until it is ready for pickup.

Storage Guidelines:

  • Designated Area: Store the waste container in a designated satellite accumulation area within the lab.[11] This area should be under the direct control of laboratory personnel.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Away from Incompatibles: Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents and bases.[11][16]

Final Disposal Procedure

The final disposal of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene must be handled by certified professionals.

Step-by-Step Disposal Arrangement:

  • Contact Environmental Health & Safety (EHS): Your institution's EHS department is the primary contact for hazardous waste disposal.[11][12] They are responsible for coordinating the collection and disposal process.

  • Schedule a Pickup: Once the waste container is full or the experiment generating the waste is complete, contact EHS to schedule a waste pickup.[11][18]

  • Professional Disposal: The EHS department will work with a licensed hazardous waste disposal company. This vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[11]

  • High-Temperature Incineration: The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration.[11][12] This process destroys the toxic organic molecules, converting them into less harmful substances. The incinerators are equipped with advanced emission control systems to neutralize harmful byproducts.[12]

The following diagram outlines the decision-making process for the proper disposal of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene.

Start Waste Generated: 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene IsHalogenated Is the waste halogenated? Start->IsHalogenated Segregate Segregate into 'Halogenated Organic Waste' stream IsHalogenated->Segregate Yes NonHalogenated Segregate into 'Non-Halogenated Waste' stream IsHalogenated->NonHalogenated No Container Select compatible container (Glass or HDPE) Segregate->Container Label Label container: 'Hazardous Waste', list all contents & hazards Container->Label Store Store in designated satellite accumulation area with secondary containment Label->Store Full Is container full or project complete? Store->Full Full->Store No ContactEHS Contact Environmental Health & Safety (EHS) for pickup Full->ContactEHS Yes End Waste transferred to licensed disposal vendor ContactEHS->End

Caption: Disposal workflow for 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is critical to minimize harm.

Spill Response:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is flammable, extinguish all nearby ignition sources.[4][8]

  • Contain the Spill: Use an inert absorbent material like sand, vermiculite, or diatomaceous earth to absorb the spill.[4][5][6][7] Do not use combustible materials like paper towels to clean up the initial spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[4][7] Label this container as hazardous waste with a description of the contents.

  • Decontaminate: Clean the spill area with soap and water.

  • Contact EHS: Report the spill to your institution's EHS department.

The following diagram illustrates the workflow for responding to a chemical spill.

Spill Spill Occurs Alert Alert nearby personnel Spill->Alert Assess Assess spill size & hazard Alert->Assess SmallSpill Small & Manageable Spill Assess->SmallSpill Yes LargeSpill Large or Unknown Spill Assess->LargeSpill No PPE Don appropriate PPE SmallSpill->PPE Evacuate Evacuate Area Call Emergency Services / EHS LargeSpill->Evacuate Report Report incident to EHS Evacuate->Report Contain Contain spill with inert absorbent material PPE->Contain Collect Collect absorbed material into a labeled hazardous waste container Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Decontaminate->Report

Caption: Chemical spill response workflow.

References

  • A Step-by-Step Guide to the Proper Disposal of 2-Bromo-6-methyl-4-nitroanisole. Benchchem.
  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Labor
  • An In-depth Technical Guide to the Safety and Handling of 1,2,3-Trimethyl-4-nitrobenzene. Benchchem.
  • SAFETY DATA SHEET - 2-Fluoro-4-methoxy-1-nitrobenzene. TCI Chemicals.
  • NITROBENZENE 98% - (For Synthesis) MSDS. Oxford Lab Fine Chem LLP.
  • Material Safety D
  • Safety D
  • Safety Data Sheet: Nitrobenzene (Dec 17, 2015). Carl ROTH.
  • SAFETY DATA SHEET - 1-Fluoro-2-nitrobenzene. Sigma-Aldrich.
  • SAFETY DATA SHEET - 1-(Difluoromethoxy)-4-nitrobenzene. Thermo Fisher Scientific.
  • SAFETY D
  • Hazardous Waste Disposal Guide. University of Rochester.
  • SAFETY DATA SHEET - 1-Fluoro-2-nitrobenzene. Fisher Scientific.
  • Appendix K - Incompatible Chemicals. Cornell University Environmental Health and Safety.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
  • SAFETY DATA SHEET - 1,2,3-Trifluoro-4-nitrobenzene.
  • Incompatible Chemicals. Utah State University Environmental Health and Safety.
  • 7.2 Organic Solvents. Cornell University Environmental Health and Safety.
  • 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.